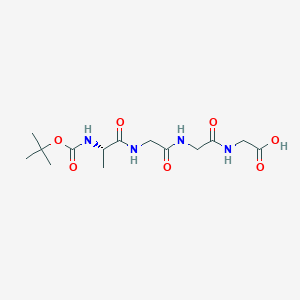
Boc-Ala-Gly-Gly-Gly-OH
Übersicht
Beschreibung
Boc-Ala-Gly-Gly-Gly-OH: is a peptide compound consisting of the amino acids alanine, glycine, glycine, and glycine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides. The Boc group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
Boc-Ala-Gly-Gly-Gly-OH has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and biomolecules.
Wirkmechanismus
Mode of Action
The mode of action of Boc-Ala-Gly-Gly-Gly-OH involves its interaction with its targets. The compound is a protected peptide, which means it has protective groups (in this case, Boc or tert-butoxycarbonyl) that prevent it from reacting with other compounds or being degraded during peptide synthesis . These protective groups can be removed under appropriate conditions to allow the peptide to interact with its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine, glycine, and alanine) are added stepwise using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The Boc group is introduced to protect the amino terminus of alanine. After the peptide chain is assembled, the compound is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of environmentally friendly solvents and green chemistry principles is becoming more common in industrial settings to reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and NHS in dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Specific reagents depend on the desired modification.
Major Products Formed:
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions with other amino acids or peptides extend the peptide chain.
Vergleich Mit ähnlichen Verbindungen
Boc-Gly-Gly-Gly-OH: Similar structure but lacks the alanine residue.
Boc-Ala-Gly-Gly-OH: Similar structure but lacks one glycine residue.
Boc-Ala-Gly-OH: Similar structure but lacks two glycine residues.
Uniqueness: Boc-Ala-Gly-Gly-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


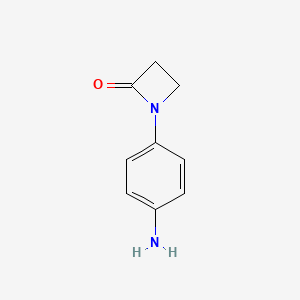


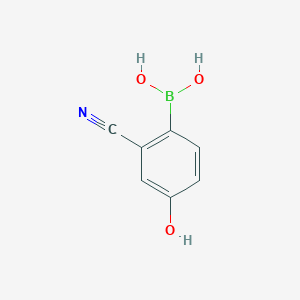
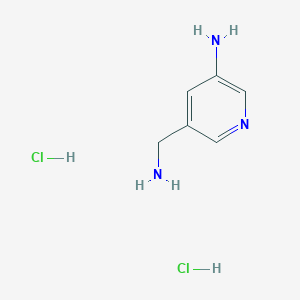
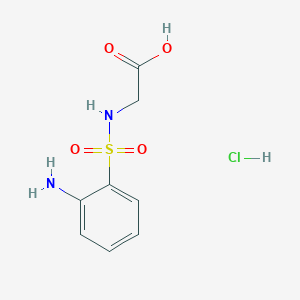
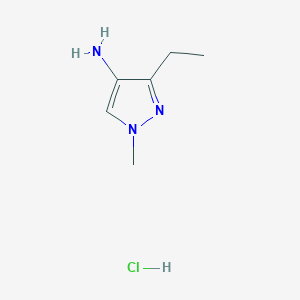
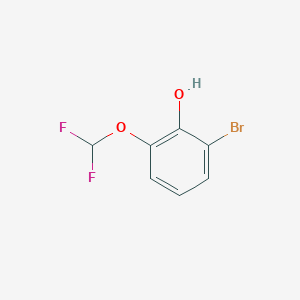
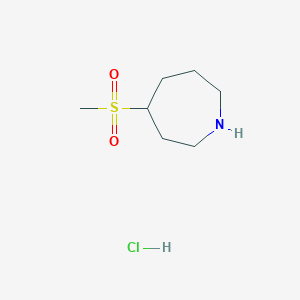
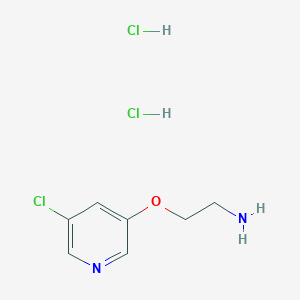
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)
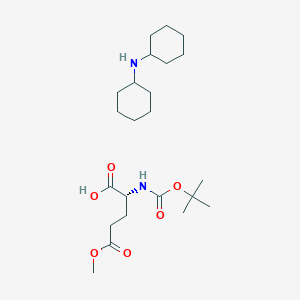
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
